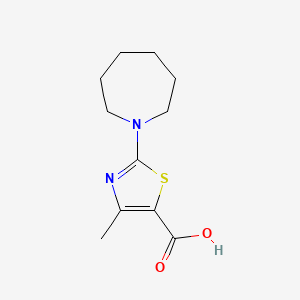

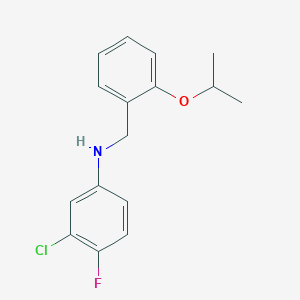

2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product.Molecular Structure Analysis

This could involve various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), to confirm the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its stability under different conditions, and any catalytic activity it might have.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and acidity/basicity (pKa).Wissenschaftliche Forschungsanwendungen

Spiro-Indoline-Pyrrolo Synthesis

The compound plays a role in the synthesis of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines], which are produced from the reaction of α-amino acids (like L-proline or thiazolidine-4-carboxylic acid) with isatins and dialkyl but-2-ynedioates. This reaction leads to the formation of spiro compounds as main products, showcasing the compound's utility in complex organic synthesis processes (Yang, Sun, Gao, & Yan, 2015).

Triazole Derivatives Synthesis

The compound is used in the formation of 1,2,3-triazole-4-carboxylic acid derivatives. It reacts with ethyl acetoacetate and 2-azido-1,3-thiazoles under certain conditions, demonstrating its versatility in synthesizing various triazole derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2018).

Photo-Induced Ring Expansions

In research focusing on 3H-azepines, the compound is instrumental in the photo-induced ring expansion processes. This involves the photolysis of phenyl azides to produce 5-substituted-3H-azepine-2-ones, indicating the compound's potential in photochemistry (Lamara & Smalley, 1991).

Heterocyclic Nitrogen Heterocycles Synthesis

It is a key component in the synthesis of thiazolo-fused nitrogen heterocycles, such as thiazolo[4,5-b]pyridin-5(4H)-ones. These compounds are formed via intramolecular heteroannulation, highlighting the compound's role in developing novel heterocyclic structures (Kumar & Ila, 2022).

Antibacterial and Anticancer Studies

Some derivatives of the compound, like 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid, have been studied for their antibacterial properties. Moreover, certain heterocyclic azo dye ligands derived from 2-amino-5-methyl thiazole, closely related to the compound , have shown potential in anticancer studies (Al Dulaimy, Kadhim, Attia, & Thani, 2017); (Al-adilee & Hessoon, 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This could involve suggesting further studies that could be done to learn more about the compound, such as studying its behavior in biological systems, developing new synthetic routes, or finding new applications for it.

Please note that not all of these analyses would be applicable or available for every compound. The available information would depend on how much research has been done on the compound. If you have a specific compound in mind, I would recommend consulting the primary literature or databases such as PubChem or ChemSpider for more information. If you’re working in a lab, always consult the relevant safety data sheets (SDS) before handling any chemicals. If you’re planning to synthesize the compound, please ensure you are trained in the necessary techniques and have access to the required equipment. Always prioritize safety when working with chemicals.

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8-9(10(14)15)16-11(12-8)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRUVXKIIACRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

-methanamine](/img/structure/B1451625.png)

![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)

![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)

![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)